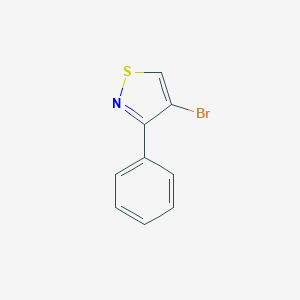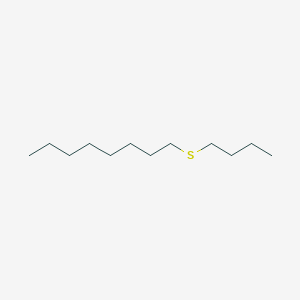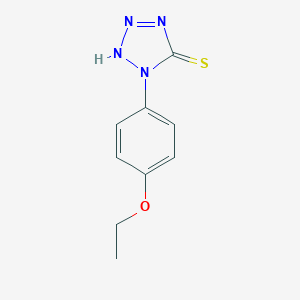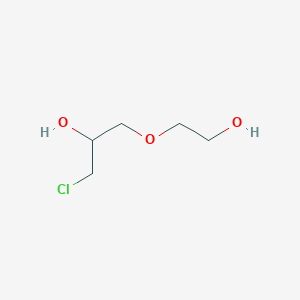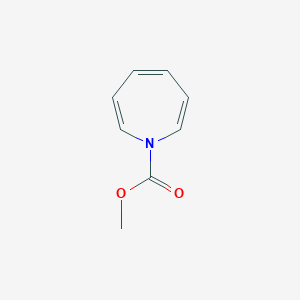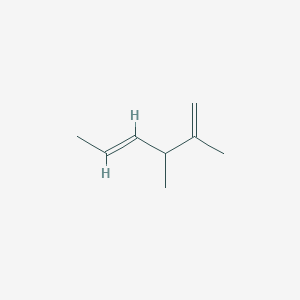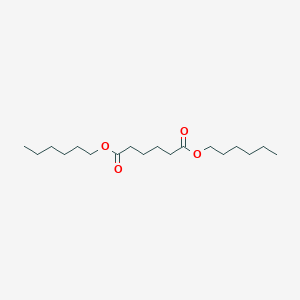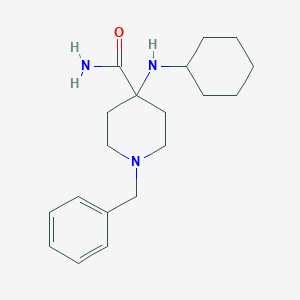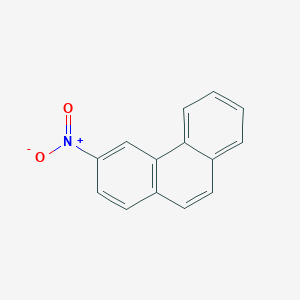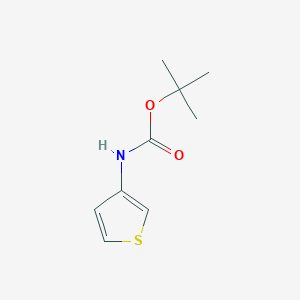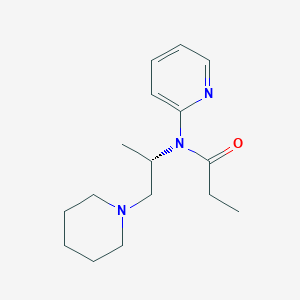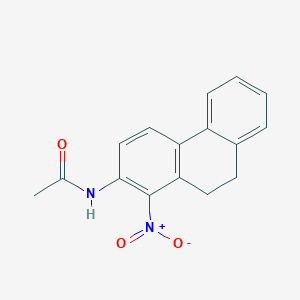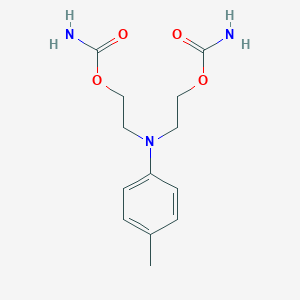
ETHANOL, 2,2'-(p-TOLYLIMINO)DI-, DICARBAMATE (ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol, 2,2'-(p-tolylimino)di-, dicarbamate (ester) is a chemical compound with the molecular formula C14H20N2O5. It is commonly known as Ethacridine and is used in various scientific research applications. Ethacridine is a derivative of Acridine, which is a heterocyclic organic compound. Ethacridine has been studied extensively due to its broad-spectrum antimicrobial properties and its ability to bind to DNA.
作用机制
The mechanism of action of Ethacridine is not fully understood, but it is believed to work by binding to DNA and inhibiting DNA synthesis. Ethacridine has been shown to intercalate between the base pairs of DNA, causing the DNA helix to unwind and preventing DNA polymerase from adding nucleotides. This leads to the inhibition of DNA synthesis and ultimately cell death.
生化和生理效应
Ethacridine has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit DNA synthesis, and have broad-spectrum antimicrobial properties. Ethacridine has also been shown to cause DNA damage, which can lead to mutations and potentially carcinogenic effects.
实验室实验的优点和局限性
One advantage of using Ethacridine in lab experiments is its broad-spectrum antimicrobial properties, which make it useful for treating bacterial and fungal infections. Ethacridine is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using Ethacridine is its potential toxicity, which can limit its use in certain experiments. Additionally, Ethacridine has been shown to cause DNA damage, which can lead to mutations and potentially carcinogenic effects.
未来方向
There are several future directions for the research and development of Ethacridine. One potential direction is the development of new derivatives of Ethacridine with improved antimicrobial properties and reduced toxicity. Another direction is the investigation of Ethacridine as a potential anti-cancer agent, with a focus on its ability to induce apoptosis in cancer cells. Additionally, the mechanism of action of Ethacridine could be further studied to better understand its effects on DNA synthesis and repair mechanisms.
合成方法
Ethacridine is synthesized by reacting Acridine with p-toluidine and carbon disulfide. The reaction is catalyzed by sodium hydroxide, and the resulting product is then ETHANOL, 2,2'-(p-TOLYLIMINO)DI-, DICARBAMATE (ester)ified with ethanol. The final product is a yellow crystalline powder with a melting point of 238-240°C.
科学研究应用
Ethacridine has been used in various scientific research applications, including microbiology, genetics, and cancer research. It is known for its broad-spectrum antimicrobial properties and has been used to treat various bacterial and fungal infections. Ethacridine has also been shown to bind to DNA and inhibit DNA synthesis, making it a useful tool for studying DNA replication and repair mechanisms. In cancer research, Ethacridine has been used as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.
属性
CAS 编号 |
19351-38-3 |
|---|---|
产品名称 |
ETHANOL, 2,2'-(p-TOLYLIMINO)DI-, DICARBAMATE (ester) |
分子式 |
C13H19N3O4 |
分子量 |
281.31 g/mol |
IUPAC 名称 |
2-[N-(2-carbamoyloxyethyl)-4-methylanilino]ethyl carbamate |
InChI |
InChI=1S/C13H19N3O4/c1-10-2-4-11(5-3-10)16(6-8-19-12(14)17)7-9-20-13(15)18/h2-5H,6-9H2,1H3,(H2,14,17)(H2,15,18) |
InChI 键 |
GQXKWCRRYZSWDU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CCOC(=O)N)CCOC(=O)N |
规范 SMILES |
CC1=CC=C(C=C1)N(CCOC(=O)N)CCOC(=O)N |
其他 CAS 编号 |
19351-38-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



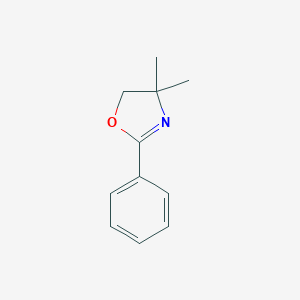
![2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B92120.png)
